2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544139
InChI: InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC16544139

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name 2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid
Standard InChI InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Standard InChI Key BHCYPCUHTLLIQY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Br)CC(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (molecular formula: C₈H₁₀BrN₂O₂) consists of a pyrazole ring substituted with:

  • Methyl groups at the 1- and 3-positions, which enhance steric bulk and influence electronic properties.

  • A bromine atom at the 4-position, introducing potential for nucleophilic substitution reactions.

  • An acetic acid group at the 5-position, enabling hydrogen bonding and further functionalization.

The IUPAC name, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, reflects this substitution pattern. Computational modeling predicts a planar pyrazole ring with the acetic acid side chain adopting a conformation perpendicular to the ring to minimize steric clashes .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, properties can be inferred from analogues:

PropertyValue (Predicted)Analogous Compound (Cl-Substituted)
Molecular Weight263.08 g/mol188.61 g/mol
Melting Point150–160°CNot reported
SolubilityModerate in DMSOSoluble in polar aprotic solvents
LogP (Partition Coeff.)1.81.5

The bromine atom increases molecular weight and lipophilicity compared to chlorine analogues, potentially enhancing membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Routes

A plausible synthesis involves sequential functionalization of a pyrazole precursor:

Step 1: Bromination of 1,3-Dimethylpyrazole
1,3-Dimethylpyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce the bromine atom at the 4-position.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, azides):
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
This reactivity enables the synthesis of amine derivatives for pharmacological screening .

Functionalization of the Carboxylic Acid Group

The acetic acid moiety can be converted into:

  • Esters: Via Fischer esterification with alcohols (e.g., methanol/H₂SO₄).

  • Amides: Using coupling agents (e.g., EDC/HOBt) with primary amines.

Applications in Scientific Research

Pharmaceutical Development

Pyrazolone derivatives exhibit diverse bioactivities:

BioactivityMechanismExample (Analog)
AntimicrobialDisruption of microbial cell walls4-Chloro-3-methyl-N-phenylpyrazole
AntiviralInhibition of viral polymerasesIodoantipyrine derivatives
AntidiabeticPPAR-γ agonism4-(Arylmethyl)pyrazol-3-ones

The bromine substituent may enhance binding affinity to target proteins compared to chloro or methyl analogues .

Agrochemical Applications

Brominated pyrazoles are precursors to herbicides and insecticides. The acetic acid group facilitates conjugation to carrier molecules in targeted delivery systems .

Comparison with Structural Analogues

Chloro vs. Bromo Substitution

ParameterBr-SubstitutedCl-Substituted
Molecular Weight263.08 g/mol188.61 g/mol
ReactivitySlower substitution kineticsFaster nucleophilic displacement
Lipophilicity (LogP)1.81.5

The bromo derivative’s higher lipophilicity may improve blood-brain barrier penetration in drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator